(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine
CAS No.:
Cat. No.: VC15762028
Molecular Formula: C7H6BrF3N2
Molecular Weight: 255.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6BrF3N2 |
|---|---|
| Molecular Weight | 255.03 g/mol |
| IUPAC Name | (1S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethanamine |
| Standard InChI | InChI=1S/C7H6BrF3N2/c8-4-1-2-13-5(3-4)6(12)7(9,10)11/h1-3,6H,12H2/t6-/m0/s1 |
| Standard InChI Key | QLFQQSHAAOBALM-LURJTMIESA-N |
| Isomeric SMILES | C1=CN=C(C=C1Br)[C@@H](C(F)(F)F)N |
| Canonical SMILES | C1=CN=C(C=C1Br)C(C(F)(F)F)N |
Introduction
(S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine is a specialized chemical compound that has garnered significant attention in the field of medicinal chemistry and drug development. This compound is characterized by its unique molecular structure, which includes a brominated pyridine ring and a trifluoroethylamine moiety. The molecular formula of its hydrochloride form is C7H7BrClF3N2, with a molecular weight of approximately 291.5 g/mol .
Synthesis and Preparation
The synthesis of (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine can be achieved through several methods, although specific details on these methods are not widely documented in the available literature. The compound's preparation often involves complex organic synthesis techniques, which require careful control of reaction conditions to achieve the desired stereoselectivity and purity.
Biological Activity and Potential Applications
Research indicates that (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine exhibits significant biological activity, making it a subject of interest for pharmaceutical research. It has been studied for its potential interactions with various biological targets, including neurotransmitter receptors or enzymes involved in metabolic pathways. These interactions are crucial for understanding its pharmacokinetics and pharmacodynamics, which are essential for assessing its therapeutic potential.
Comparison with Similar Compounds
Several compounds share structural similarities with (S)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine. A notable comparison can be made with its enantiomer, (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine, which may exhibit different biological activities due to its stereochemical differences. Other similar compounds include N-Methyl-2,2,2-trifluoroethylamine Hydrochloride and (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride, which lack the brominated pyridine structure.
Comparison Table:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| (R)-1-(4-bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine | 2089671-69-0 | Enantiomer with potential different biological activity |
| N-Methyl-2,2,2-trifluoroethylamine Hydrochloride | 373-88-6 | Similar trifluoroethyl group but lacks the brominated pyridine |
| (S)-1-(4-bromophenyl)-2,2,2-trifluoroethanamine Hydrochloride | 66511989 | Contains a phenyl group instead of a pyridine ring |
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